REACTION_SMILES
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[CH3:12][I:13].[Cl:14][CH:15]([Cl:16])[Cl:17].[nH:1]1[c:2](=[O:11])[cH:3][cH:4][c:5]2[c:10]1[CH2:9][CH2:8][CH2:7][CH2:6]2>>[n:1]1[c:2]([O:11][CH3:12])[cH:3][cH:4][c:5]2[c:10]1[CH2:9][CH2:8][CH2:7][CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClC(Cl)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=c1ccc2c([nH]1)CCCC2
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Name
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Type
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product
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Smiles
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COc1ccc2c(n1)CCCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |